2,5-Dibromo-1,3-difluorobenzene
Overview
Description
2,5-Dibromo-1,3-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 and a molecular weight of 271.89 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-1,3-difluorobenzene consists of a benzene ring substituted with two bromine atoms and two fluorine atoms . The exact positions of these substituents can be inferred from the name: the bromine atoms are located at the 2nd and 5th positions of the benzene ring, while the fluorine atoms are at the 1st and 3rd positions .Physical And Chemical Properties Analysis
2,5-Dibromo-1,3-difluorobenzene is a solid at room temperature . It has a predicted boiling point of 203.1±35.0 °C and a predicted density of 2.087±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Scientific Research Applications
Organic Synthesis and Chemical Intermediates
2,5-Dibromo-1,3-difluorobenzene serves as a precursor for various organic transformations. Its derivatives play a crucial role in synthesizing benzoic acids and bromobenzoic acids. For example, 1,2-Dibromobenzenes, closely related to 2,5-Dibromo-1,3-difluorobenzene, are valuable for reactions based on benzynes, a type of reactive intermediate in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Fluorinated Chromophores
Fluorinated derivatives of 2,5-Dibromo-1,3-difluorobenzene have been studied for their effects on molecular properties and solid-state organization. These studies are significant for understanding the impact of fluorine substitution in molecular design, which is pivotal in the development of new materials and chemical sensors (Renak et al., 1999).
Biodegradation Studies
Research into the biodegradation of compounds like 2,5-Dibromo-1,3-difluorobenzene, which are used in pharmaceutical and agricultural chemical synthesis, is crucial. Studies on the biodegradation of difluorobenzenes by specific microbial strains contribute to understanding environmental impacts and potential bioremediation strategies (Moreira et al., 2009).
Spectroscopic Analysis
The compound and its derivatives have been the subject of various spectroscopic analyses, including fluorine magnetic resonance studies and microwave spectra analysis. These studies provide insights into the molecular geometry and electronic properties, essential for material science and chemical engineering applications (Kerr, Quinn, & Rae, 1980).
Catalysis and Chemical Reactions
2,5-Dibromo-1,3-difluorobenzene is used in catalytic processes and chemical reactions such as Sonogashira reactions, which are vital in organic synthesis. These reactions demonstrate the versatility and importance of the compound in constructing complex organic molecules (Reimann et al., 2012).
Material Science
This compound's derivatives are integral in developing new polymeric materials. For instance, studies on graft copolymers using derivatives of 2,5-Dibromo-1,3-difluorobenzene contribute significantly to polymer science, impacting areas like electronics and nanotechnology (Cianga, Hepuzer, & Yagcı, 2002).
Safety And Hazards
This compound is labeled with the GHS07 signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,5-dibromo-1,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUXAWVQPORIBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641036 | |
Record name | 2,5-Dibromo-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-1,3-difluorobenzene | |
CAS RN |
128259-71-2 | |
Record name | 2,5-Dibromo-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dibromo-3,5-difluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.